molecular formula C18H21N3O B5540729 1-methyl-2-[5-(1-piperidinylmethyl)-2-furyl]-1H-benzimidazole

1-methyl-2-[5-(1-piperidinylmethyl)-2-furyl]-1H-benzimidazole

Cat. No.: B5540729
M. Wt: 295.4 g/mol
InChI Key: LAZKNAIDXUVRLT-UHFFFAOYSA-N
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Description

1-methyl-2-[5-(1-piperidinylmethyl)-2-furyl]-1H-benzimidazole is a useful research compound. Its molecular formula is C18H21N3O and its molecular weight is 295.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 295.168462302 g/mol and the complexity rating of the compound is 371. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemistry and Synthesis

  • Oxidation of Benzimidazoles : Research has explored the oxidation of 1-methyl-2-(5′-methyl-2′-hetaryl)benzimidazoles, which includes derivatives of 1-methyl-2-[5-(1-piperidinylmethyl)-2-furyl]-1H-benzimidazole. This research found that treating these compounds with potassium permanganate forms a carboxylic acid salt, shedding light on the chemical properties and potential applications of these compounds in synthesis and chemical reactions (El’chaninov, Simonov, & Simkin, 1982).

  • Synthesis of Aldehydes and Ketones : Aldehydes and ketones of 1-methyl-2-(5-methyl-2-hetaryl)-1H-benzimidazole series, closely related to the compound , have been synthesized. These processes involved N-methylation and formylation, highlighting the compound's versatility in forming various chemical derivatives (El’chaninov, Aleksandrov, & El’chaninov, 2015).

Biological Applications

  • 5-HT7 Receptor Antagonists : A series of piperazin-1-yl substituted heterobiaryls, similar in structure to this compound, were synthesized as ligands for the 5-HT7 receptors. These studies are crucial for understanding the structural features affecting the 5-HT7 binding affinity, which has implications in neurological and psychiatric disorders (Strekowski et al., 2016).

  • Antimicrobial Activity : Novel furyl and benzimidazole substituted benzyl ethers have been synthesized and evaluated for their antibacterial and antifungal activities. These studies are significant for the development of new antimicrobial agents, potentially including derivatives of this compound (Güven et al., 2007).

Materials Science

  • Corrosion Inhibitors for Steel : Benzimidazole derivatives, related to the compound , have been studied as corrosion inhibitors for N80 steel in hydrochloric acid. This research is vital for industrial applications, particularly in enhancing the durability and lifespan of steel in corrosive environments (Yadav et al., 2016).

Cancer Research

  • Potential Antitumor Agents : Novel benzothiazole, benzimidazole, and benzoxazole derivatives, including structures similar to this compound, have been synthesized and evaluated for their anticancer properties. This research opens avenues for the development of new chemotherapeutic agents (Xiang et al., 2012).

Antifungal Activity

  • Synthesis and Antifungal Screening : Novel benzimidazole derivatives have been synthesized and evaluated for their antifungal activity, contributing to the search for more effective antifungal drugs (Gadhave, Vichare, & Joshi, 2012).

Properties

IUPAC Name

1-methyl-2-[5-(piperidin-1-ylmethyl)furan-2-yl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c1-20-16-8-4-3-7-15(16)19-18(20)17-10-9-14(22-17)13-21-11-5-2-6-12-21/h3-4,7-10H,2,5-6,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAZKNAIDXUVRLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3=CC=C(O3)CN4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.